molecular formula C27H28N4O4 B3019845 N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 338963-10-3

N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

Cat. No.: B3019845
CAS No.: 338963-10-3
M. Wt: 472.545
InChI Key: NONPXZCGPLBFRH-UHFFFAOYSA-N
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Description

“N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide” is a complex organic compound. The name suggests it contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure and the attachment of the various phenyl and nitrophenyl groups. Unfortunately, without specific literature or database references, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It appears to contain a spirocyclic core, with various phenyl (benzene) rings attached. One of these rings is a nitrophenyl group, which contains a nitro (-NO2) functional group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group in the nitrophenyl ring is often involved in reactions such as reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Chemical Synthesis and Methodological Development

Research in chemical synthesis often focuses on developing practical methods for the preparation of complex molecules. For instance, studies on the synthesis of intermediates like 2-Fluoro-4-bromobiphenyl, a key component in manufacturing anti-inflammatory and analgesic materials, highlight the ongoing efforts to refine synthetic routes for pharmaceuticals (Qiu et al., 2009). These methodologies, involving cross-coupling reactions and diazotization processes, may be relevant to the synthesis and modification of N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide, providing a foundation for its application in drug development or material science.

Pharmacological Research and Drug Development

The design and synthesis of enantiomerically pure compounds, such as those based on the pyrrolidin-2-one pharmacophore, underscore the importance of stereochemistry in developing more effective pharmacological agents (Veinberg et al., 2015). This research avenue might offer insights into the potential uses of this compound in creating novel CNS agents or other therapeutic drugs by exploring its stereochemical configurations and biological activity.

Advanced Oxidation Processes for Environmental Applications

The study of advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants provides another context where similar compounds may find application. Research on the degradation pathways, kinetics, and by-products of pharmaceutical compounds in water treatment processes indicates a growing interest in understanding and mitigating the environmental impact of chemical pollutants (Qutob et al., 2022). This suggests potential environmental applications for this compound, particularly in the study of its degradation, toxicity, and removal from water sources.

Mechanism of Action

Without specific information about the use of this compound, it’s difficult to speculate on its mechanism of action. If it’s a drug, it would depend on the biological target. If it’s used in materials science, it could depend on its physical and chemical properties .

Future Directions

The future research directions would depend on the current uses and known properties of this compound. Potential areas could include exploring its uses in drug development or materials science, or studying its reactivity or synthesis in more detail .

Properties

IUPAC Name

N-(4-methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4/c1-20-7-9-22(10-8-20)28-26(32)30-25(21-5-3-2-4-6-21)19-35-27(30)15-17-29(18-16-27)23-11-13-24(14-12-23)31(33)34/h2-14,25H,15-19H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONPXZCGPLBFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C(COC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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